

A Comparative Guide: Surufatinib vs. BLU-554 in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Surufatinib and BLU-554, two targeted therapies investigated for the treatment of hepatocellular carcinoma (HCC). The information presented is based on available preclinical and clinical data to assist in the evaluation of these compounds.

Hepatocellular carcinoma remains a significant challenge in oncology, with a high mortality rate and limited treatment options for advanced disease. The development of targeted therapies has opened new avenues for treating specific subsets of HCC patients. This guide focuses on two such therapies: Surufatinib, a multi-kinase inhibitor, and BLU-554 (Fisogatinib), a selective FGFR4 inhibitor.

Mechanism of Action

Surufatinib is an oral small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and immune modulation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] By inhibiting these pathways, Surufatinib aims to simultaneously block tumor blood vessel formation and modulate the tumor microenvironment.[4]

BLU-554 (Fisogatinib) is a potent and highly selective oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[5] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC patients.[6] BLU-554 is designed to specifically target this pathway, which is often aberrantly activated in HCC, to inhibit tumor cell proliferation and survival.[7][8]



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Preclinical Performance in HCC Models

The following tables summarize the available quantitative data from preclinical studies of Surufatinib and BLU-554 in hepatocellular carcinoma models.

Table 1: In Vitro Activity in HCC Cell Lines

Compound	Cell Line	Target	IC50	Citation
BLU-554	Нер3В	FGFR4	5 nM	[5]

Note: Specific IC50 data for Surufatinib in HCC cell lines was not readily available in the public domain.

Table 2: In Vivo Efficacy in HCC Xenograft Models

Compound	Animal Model	Dosing	Key Findings	Citation
BLU-554	Mice with Hep3B or LIX-066 xenograft tumors (FGF19-positive)	100 mg/kg twice daily or 200 mg/kg once daily for 21 days	Complete tumor regression in 100% of mice with genomic amplification of FGF19. Dosedependent tumor growth inhibition.	[6][9]
BLU-554	Mice with xenograft models with FGF19 overexpression or amplification	Not specified	Dose-dependent tumor regression, with 20% of mice remaining tumor- free 30 days after treatment.	[10]

Note: Comparable in vivo preclinical data for Surufatinib specifically in HCC xenograft models was not found in the searched literature.



Clinical Trial Data in Hepatocellular Carcinoma

Both Surufatinib and BLU-554 have been evaluated in clinical trials for advanced HCC. It is important to note that the trial designs and patient populations may differ, making direct comparisons challenging.

Table 3: Clinical Efficacy in Advanced HCC

Compound	Trial Phase	Patient Population	Key Efficacy Endpoints	Citation
Surufatinib	Phase II (NCT05282433)	Third-line treatment for advanced HCC	Median PFS: 4.3 months; ORR: 7.14%; DCR: 78.57%	[11]
BLU-554 (Fisogatinib)	Phase I	Advanced HCC with FGF19 expression	ORR in FGF19- positive patients: 17%; Median duration of response: 5.3 months	[6][12]
BLU-554 (Fisogatinib)	Phase I (Chinese patients, TKI- naïve)	FGF19-positive, TKI treatment- naïve advanced HCC	ORR: 36.4%; DCR: 72.7%	[13]

Experimental Protocols BLU-554 (Fisogatinib) Phase I Clinical Trial (NCT02508467)

- Study Design: An open-label, first-in-human, dose-escalation (Part 1) and dose-expansion (Part 2 and 3) study.[14]
- Patient Population: Patients aged 18 years or older with a confirmed diagnosis of unresectable HCC.[6] Patients in Parts 1 and 2 were either previously treated with, declined,



or did not have access to sorafenib. Part 3 enrolled patients who had not received prior TKI treatment. All patients in Part 3 were required to have FGF19 IHC-positive tumors.[14]

- Treatment: Fisogatinib was administered orally. Dose escalation started at 140 mg once daily. The recommended Phase 2 dose of 600 mg once daily was used in the expansion cohorts.[6][15]
- Key Inclusion Criteria: Confirmed HCC diagnosis, unresectable disease, Child-Pugh class A, and ECOG performance status of 0-1.[14] For the expansion cohort, FGF19 IHC positivity was required.[13]
- Key Exclusion Criteria: Central nervous system metastases, significant hematological or organ dysfunction.[14]

Surufatinib Phase II Clinical Trial in HCC (NCT05282433)

- Study Design: A single-arm, open-label, multi-center Phase II trial.[11]
- Patient Population: Patients with advanced HCC who had received up to two prior systemic treatments.[11]
- Treatment: Surufatinib administered orally at a dose of 300 mg once daily.[11]
- Key Inclusion Criteria: BCLC stage B or C, Child-Pugh class A or B, ECOG performance status of 0-1, and measurable tumors.[11]
- Key Exclusion Criteria: Not explicitly detailed in the provided search results.

Surufatinib Phase II Clinical Trial in Advanced HCC (Single-center)

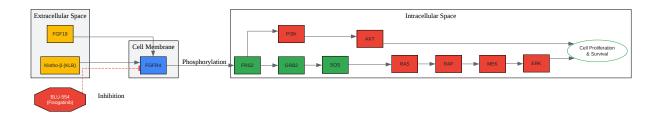
- Study Design: A single-arm, single-center, open-label Phase II study.[16]
- Patient Population: Patients with advanced HCC who had failed first-line standard chemotherapy and/or molecular targeted therapies.[16]
- Key Inclusion Criteria: Age 18-75 years, radiologically, histologically or cytologically confirmed HCC, BCLC stage B or C, ECOG PS 0-1, Child-Pugh Class A or B (score ≤7), and

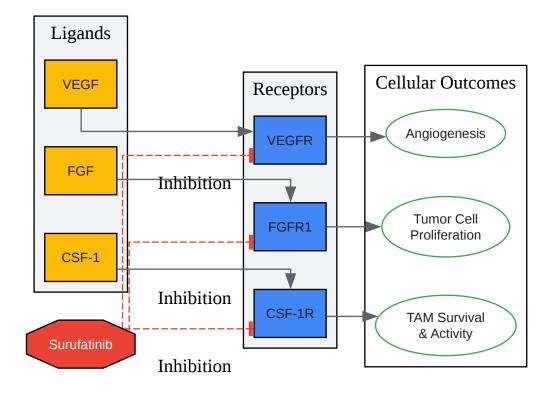


life expectancy of greater than 12 months.[16][17]

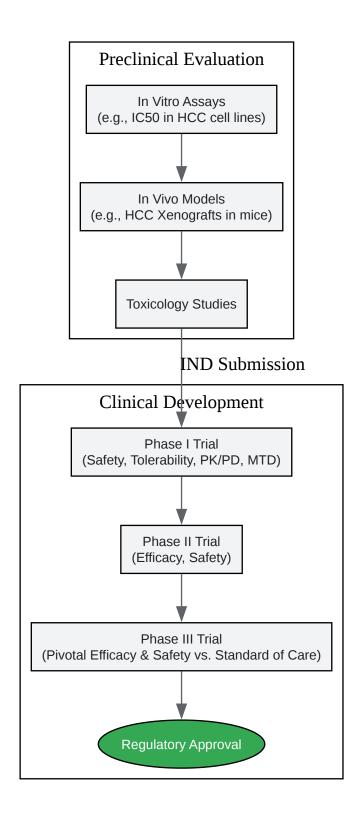
 Key Exclusion Criteria: History of clinically significant hepatic disease beyond HCC, cardiovascular disease, active infections, or other concurrent malignancies.[18]

Signaling Pathway Diagrams









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- To cite this document: BenchChem. [A Comparative Guide: Surufatinib vs. BLU-554 in Hepatocellular Carcinoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673007#bgb-102-versus-blu-554-in-hepatocellular-carcinoma-models]

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